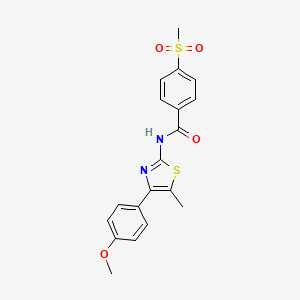

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide

描述

属性

IUPAC Name |

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-12-17(13-4-8-15(25-2)9-5-13)20-19(26-12)21-18(22)14-6-10-16(11-7-14)27(3,23)24/h4-11H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUAZMAXZYNYPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multiple steps, starting with the construction of the thiazole ring One common approach is the condensation of 4-methoxyaniline with chloroacetic acid to form the corresponding thiazole derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product. The choice of reagents, solvents, and reaction conditions is carefully selected to maximize yield and minimize by-products.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed:

科学研究应用

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide can be used as a probe to study biological processes. Its interactions with biomolecules can provide insights into enzyme mechanisms, receptor binding, and cellular signaling pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug discovery and development, with possible uses in treating various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring stability and resistance to environmental factors.

作用机制

The mechanism by which N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and the benzamide moiety play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural Features and Substituent Effects

Core Heterocycle Variations

Thiazole vs. Oxadiazole :

The target compound’s thiazole core distinguishes it from oxadiazole-based analogs like LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide), which exhibits antifungal activity via thioredoxin reductase inhibition . Thiazoles generally offer greater metabolic stability compared to oxadiazoles due to reduced susceptibility to enzymatic degradation.Triazine Derivatives :

Compound 53 (4-benzylthio-2-chloro-5-{N-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide) shares a 4-methoxyphenyl group but incorporates a triazine core. Triazines are associated with DNA intercalation and kinase inhibition, suggesting divergent biological targets compared to thiazoles .

Substituent Modifications

Sulfonyl/Sulfamoyl Groups :

The methylsulfonyl group at position 4 of the benzamide in the target compound contrasts with the 3-(phenylsulfonamido) substitution in N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(phenylsulfonamido)benzamide (CAS 898466-21-2). The para-substituted methylsulfonyl group may enhance steric accessibility for target binding compared to the meta-substituted sulfonamido group .Methoxy Group Positioning :

The 4-methoxyphenyl substituent is conserved in compounds like LMM5 and 53 , where it likely contributes to π-π stacking interactions with aromatic residues in enzymatic pockets. In contrast, 3-methoxyphenyl analogs (e.g., compound 54 , m.p. 237–239°C) exhibit lower melting points than their 4-substituted counterparts (e.g., compound 53 , m.p. 255–258°C), suggesting that substituent position impacts crystallinity .

Physicochemical Properties

Table 1: Comparison of Key Properties

生物活性

N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.42 g/mol

The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, similar to other thiazole derivatives that target kinases and proteases.

- Modulation of Cell Signaling Pathways : It may affect pathways related to apoptosis and cell proliferation, which is critical in cancer therapy.

- Antimicrobial Activity : The presence of the thiazole moiety often correlates with enhanced antimicrobial properties against various pathogens.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that thiazole derivatives had IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cells, suggesting potent anticancer properties .

Antimicrobial Activity

Thiazole compounds are noted for their antimicrobial effects. In one study, derivatives demonstrated comparable activity to standard antibiotics like norfloxacin against Staphylococcus epidermidis .

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of related thiazole compounds in vitro against human cancer cell lines. The results showed that compounds with a methyl group at the 5-position of the thiazole ring exhibited enhanced cytotoxicity compared to their counterparts without this modification. This suggests that structural modifications can significantly influence biological activity .

Case Study 2: Antimicrobial Assessment

Another investigation into the antimicrobial properties revealed that this compound exhibited notable activity against Gram-positive bacteria. The study employed a disc diffusion method, and the compound's effectiveness was measured by the diameter of inhibition zones, which were significantly larger than those observed for control samples .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-(methylsulfonyl)benzamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves coupling a thiazole intermediate (e.g., 4-(4-methoxyphenyl)-5-methylthiazol-2-amine) with 4-(methylsulfonyl)benzoyl chloride. Key steps include sulfonylation of the benzamide moiety and cyclization of the thiazole ring. Triethylamine (TEA) or pyridine is used as a base to facilitate acyl substitution .

- Critical Parameters : Temperature control (0–25°C), inert atmosphere (N₂/Ar), and solvent choice (e.g., dry dichloromethane) minimize side reactions. Purification via flash chromatography or recrystallization improves purity (>95%) .

Q. How can structural characterization of this compound be validated?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C4, methylsulfonyl at C4-benzamide).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 443.12).

- X-ray Crystallography : Resolves steric effects of the methylthiazole and methoxyphenyl groups .

Q. What in vitro assays are suitable for preliminary biological screening?

- Assays :

- Anticancer : MTT assay in cancer cell lines (e.g., MCF-7, A549) to measure IC₅₀ values.

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

Advanced Research Questions

Q. How does the methylsulfonyl group modulate target binding in enzyme inhibition studies?

- Mechanistic Insight : The methylsulfonyl group enhances electrophilicity, facilitating interactions with catalytic lysine or arginine residues in kinases (e.g., HDAC1/2). Docking studies (AutoDock Vina) show hydrogen bonding with HDAC2’s Asp-168 .

- Validation : Competitive inhibition assays (e.g., fluorogenic HDAC substrate) quantify IC₅₀ shifts upon sulfonyl modification .

Q. What strategies resolve contradictory data in cytotoxicity vs. selectivity profiles?

- Approach :

- Dose-Response Analysis : Test across 10⁻⁹–10⁻⁴ M to identify off-target effects.

- Pathway Profiling : RNA-seq or phosphoproteomics to compare pathways (e.g., apoptosis vs. NF-κB) in sensitive vs. resistant cell lines .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- SAR Design :

| Substituent | Biological Impact | Reference |

|---|---|---|

| Methoxy (C4-phenyl) | ↑ Lipophilicity, enhances membrane permeability | |

| Methyl (C5-thiazole) | ↓ Steric hindrance, improves target fit | |

| Methylsulfonyl (C4-benzamide) | ↑ Enzyme inhibition via polar interactions |

Q. What computational methods predict metabolic stability and toxicity?

- Tools :

- ADMET Prediction : SwissADME for bioavailability radar (e.g., LogP ~3.2, TPSA ~95 Ų).

- CYP450 Inhibition : Molecular dynamics (GROMACS) to assess binding to CYP3A4/2D6 .

Methodological Notes

- Contradictory Data : Cross-validate biological results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

- Synthetic Reproducibility : Document batch-specific variations (e.g., solvent purity, catalyst lot) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。